[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Overview
Description
“[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but specific data for this compound is not available .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, etc. For this compound, such specific information is not available .
Scientific Research Applications
1. Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
- Application Summary: This research focuses on the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are pharmaceutically valuable. The method developed uses trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .
- Methods of Application: The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .
- Results or Outcomes: The method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
2. Synthesis of 3-Trifluoromethyl-5,6-Dihydro-[1,2,4]Triazolo Pyrazine Derivatives
- Application Summary: This research reports the synthesis of a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives. These compounds were synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
- Methods of Application: All the target compounds were synthesized in excellent yields under mild reaction conditions .
- Results or Outcomes: The resultant compounds were effectively screened for their anti-cancer properties and the results are promising. The IC50 range was estimated at 6.587 to 11.10 µM, showing that compound RB7 had remarkable anticancer activity on HT-29 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHVFJGWWPIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362707 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
CAS RN |
773872-63-2 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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